

# Mapp Compound vs. [Alternative Compound] in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025



# A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of two investigational treatments for Ebola Virus Disease (EVD): ZMapp and REGN-EB3. The information presented is intended for researchers, scientists, and professionals involved in drug development and is based on data from clinical trials.

## Introduction

ZMapp is an experimental biopharmaceutical drug comprising three chimeric monoclonal antibodies.[1] It was developed to treat EVD and saw its first use during the 2014-2016 West African Ebola outbreak.[1] ZMapp was administered to some patients under compassionate use protocols before undergoing formal clinical trials.[1][2]

REGN-EB3 is a cocktail of three fully human monoclonal antibodies developed by Regeneron Pharmaceuticals. It was one of the treatments tested against Z**Mapp** in a randomized, controlled clinical trial.

### **Clinical Trial Data**

A significant clinical trial, the PALM (Pamoja Tulinde Maisha) trial, conducted in the Democratic Republic of Congo, provided a direct comparison of the efficacy of Z**Mapp**, REGN-EB3, and



two other investigational therapies.[3] The trial was stopped early due to the superior efficacy of REGN-EB3 and another compound, mAb114, over Z**Mapp** and remdesivir.[3]

The following table summarizes the key mortality data from the PALM trial:

| Treatment Group | Overall Mortality |
|-----------------|-------------------|
| ZMapp           | 49%               |
| REGN-EB3        | 29%               |

Data from the preliminary analysis of the PALM trial as reported in various sources.[3]

## **Experimental Protocols**

PALM (Pamoja Tulinde Maisha) Trial Protocol

The PALM trial was a randomized, controlled trial designed to evaluate the safety and efficacy of multiple investigational agents for the treatment of EVD.

- Study Design: Multi-center, open-label, randomized, controlled trial.
- Participants: Patients of all ages with confirmed EVD infection in the Democratic Republic of Congo.
- Interventions: Patients were randomly assigned to one of four treatment arms:
  - ZMapp (intravenous)
  - REGN-EB3 (intravenous)
  - mAb114 (intravenous)
  - Remdesivir (intravenous)
- Primary Endpoint: The primary efficacy endpoint was 28-day mortality.
- Key Secondary Endpoints: Included viral load kinetics and safety assessments.



# **Signaling Pathways and Mechanism of Action**

Both ZMapp and REGN-EB3 are antibody-based therapies that target the Ebola virus glycoprotein (GP), which is essential for the virus to enter host cells. By binding to the GP, these antibodies neutralize the virus, preventing it from infecting new cells.

Below is a simplified representation of the mechanism of action for antibody-based Ebola treatments.







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ZMapp Вікіпедія [uk.wikipedia.org]
- 2. Food and Drug Administration Wikipedia [en.wikipedia.org]
- 3. firstwordpharma.com [firstwordpharma.com]
- To cite this document: BenchChem. [Mapp Compound vs. [Alternative Compound] in clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1606088#mapp-compound-vs-alternative-compound-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





Check Availability & Pricing